

Application Note and Protocol: Preparation of 1X TAE Buffer from ML016 50X Stock

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Compound of Interest

Compound Name: ML016

Cat. No.: B1663239

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Introduction

Tris-acetate-EDTA (TAE) buffer is a fundamental reagent in molecular biology, primarily utilized in agarose gel electrophoresis for the separation of nucleic acids like DNA and RNA.^[1] The **ML016** product is a 50X concentrated stock solution of TAE buffer, which requires dilution to a 1X working concentration for standard laboratory use.^{[2][3]} This application note provides a detailed protocol for the preparation of a 1X TAE working solution from the 50X stock. The buffer's Tris-acetate component helps to protect nucleic acids from hydrolysis, while EDTA, a chelator of divalent cations, safeguards against nuclease degradation.^{[4][5]}

Quantitative Data Summary

The following table outlines the molar concentrations of the components in both the 50X stock and the final 1X working solution.

Component	Concentration in 50X Stock (ML016)	Final Concentration in 1X Working Solution
Tris	2 M	40 mM
Acetic Acid	1 M	20 mM
EDTA (pH 8.0)	50 mM	1 mM

Experimental Protocol

This protocol describes the dilution of the **ML016** 50X TAE buffer stock to a 1X working solution.

Materials:

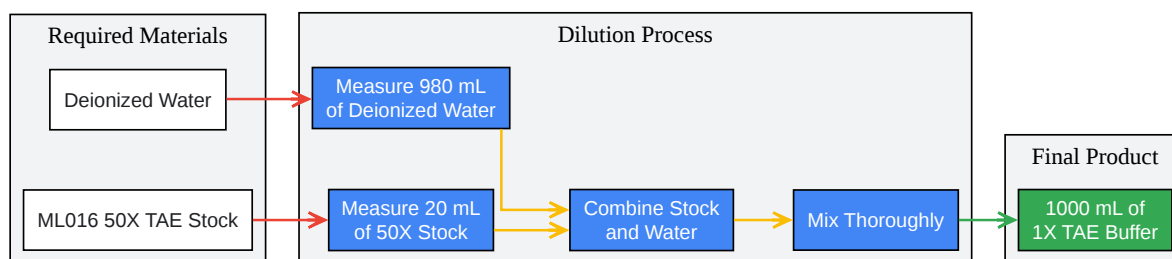
- **ML016** 50X TAE Buffer Stock
- Deionized or Milli-Q water
- Sterile graduated cylinders or volumetric flasks
- Sterile laboratory bottle for storage

Procedure:

- Determine the Required Volume: Calculate the total volume of 1X TAE buffer needed for your experiment. For example, to prepare 1 liter (1000 mL) of 1X TAE buffer.
- Calculate the Volume of 50X Stock: Use the formula $C_1V_1 = C_2V_2$ to determine the volume of the 50X stock required.^[6]
 - $C_1 = 50X$ (concentration of the stock solution)
 - $V_1 =$ Volume of the stock solution to be determined
 - $C_2 = 1X$ (desired final concentration)
 - $V_2 = 1000\text{ mL}$ (desired final volume)
 - $(50X)(V_1) = (1X)(1000\text{ mL})$
 - $V_1 = (1X)(1000\text{ mL}) / 50X$
 - $V_1 = 20\text{ mL}$
- Measure the 50X Stock: Accurately measure 20 mL of the **ML016** 50X TAE buffer stock using a sterile graduated cylinder or pipette.

- Measure the Deionized Water: Measure 980 mL of deionized or Milli-Q water.
- Combine and Mix: In a sterile laboratory bottle, add the 20 mL of 50X TAE buffer stock to the 980 mL of water.[4][5] Close the bottle and mix the solution thoroughly by inverting the bottle several times.
- Label and Store: Label the bottle clearly as "1X TAE Buffer" with the date of preparation. The 1X TAE buffer can be stored at room temperature.[2]

Experimental Workflow Diagram



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Caption: Workflow for preparing 1X TAE buffer from a 50X stock solution.

Safety Precautions:

When handling chemicals, always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles. While TAE buffer is not classified as hazardous, it is good laboratory practice to consult the Safety Data Sheet (SDS) before use.

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